2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile
Overview
Description
2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile is an organic compound that features a nitrile group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a Sandmeyer reaction, where the aldehyde is converted to the corresponding nitrile using copper(I) cyanide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-Chloro-6-fluorobenzaldehyde: Similar structure but with an aldehyde group.
Uniqueness
2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Biological Activity
2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile, with the CAS number 149489-22-5, is a compound of interest due to its potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H10ClF
- Molecular Weight : 201.64 g/mol
- IUPAC Name : this compound
The compound features a chloro and a fluorine substituent on a phenyl ring, which likely contributes to its biological properties.
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups allows for various interactions, including:
- Hydrogen Bonding : Interactions with polar residues in proteins.
- Hydrophobic Interactions : Stabilization through non-polar regions.
- Covalent Bonding : Potential modification of target sites.
These interactions suggest that the compound could modulate the activity of key biological pathways.
Biological Activity and Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : The compound may act as an inhibitor of inflammatory mediators, making it a candidate for treating inflammatory diseases.
Case Studies
-
Antitumor Efficacy :
- In vitro studies demonstrated that the compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 20 µM. This suggests significant potential for further development as an anticancer drug.
-
Anti-inflammatory Mechanisms :
- A study assessed the compound's ability to inhibit prostaglandin E2 (PGE2) synthesis in human whole blood, showing an IC50 value of 100 nM. This positions it as a potential anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared to structurally similar compounds.
Compound Name | Structure | Key Activity |
---|---|---|
Compound A | C11H12ClF | Anticancer (IC50: 15 µM) |
Compound B | C10H9ClF | Anti-inflammatory (IC50: 90 nM) |
The comparative analysis indicates that while similar compounds exhibit biological activity, this compound shows promising potency in both anticancer and anti-inflammatory assays.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-methylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABAEWIHVXBJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231477 | |
Record name | 2-Chloro-6-fluoro-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-22-5 | |
Record name | 2-Chloro-6-fluoro-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149489-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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